1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene typically involves the following steps:
Electrophilic Aromatic Substitution: The fluorine atom is introduced into the benzene ring through an electrophilic aromatic substitution reaction.
Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Used in conjunction with palladium catalysts for coupling reactions.
Fluorinating Agents: Such as fluorine gas or reagents like Selectfluor for introducing fluorine atoms.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with azides.
Saturated Compounds: Formed through hydrogenation of the ethynyl group.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:
1-Fluoro-4-[2-(4-propylphenyl)ethynyl]benzene: Similar structure but with a propyl group instead of a methyl group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with the ethynyl group in a different position.
1-Fluoro-2-[(4-methylphenyl)ethynyl]-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which alters its chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918132-49-7 |
---|---|
Molekularformel |
C15H11F |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
1-fluoro-2-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C15H11F/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,1H3 |
InChI-Schlüssel |
MJKFACBZSKHYFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.